molecular formula C16H16FNO2 B5372656 2-fluoro-N-(3-isopropoxyphenyl)benzamide

2-fluoro-N-(3-isopropoxyphenyl)benzamide

Cat. No.: B5372656
M. Wt: 273.30 g/mol
InChI Key: VBLIKGNYWUNXEC-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-isopropoxyphenyl)benzamide is a benzamide derivative characterized by a 2-fluorobenzoyl group linked via an amide bond to a 3-isopropoxyaniline ring. The strategic incorporation of fluorine and the isopropoxy group are known to enhance properties such as metabolic stability and lipophilicity, making this structural motif a valuable scaffold in chemical and pharmacological research . Compounds with this core N-phenylbenzamide structure have demonstrated significant research value in agrochemical development. Specifically, the closely related fungicide flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) shares the same aniline substructure and is known for its protective and curative effects against various crop diseases . This suggests potential applications for 2-fluoro-N-(3-isopropoxyphenyl)benzamide in investigating new modes of action or managing pathogen resistance in agricultural science. In pharmaceutical research, benzamide derivatives are investigated for their antiprotozoal activity. Structural analogs have been explored as potent inhibitors of apicomplexan parasites like Toxoplasma gondii , with activity in the nanomolar range and low cytotoxicity in host cells . Furthermore, other bisarylimidamide compounds based on an N-phenylbenzamide framework show strong, selective binding to AT-rich DNA and exhibit submicromolar inhibitory activity against kinetoplastid parasites such as Trypanosoma brucei , Trypanosoma cruzi , and Leishmania donovani . The mechanism is often associated with binding to the minor groove of DNA, disrupting essential cellular functions in the pathogen . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can employ this chemical in various synthetic applications, including as a building block for more complex molecules or in structure-activity relationship (SAR) studies to optimize potency and physicochemical properties.

Properties

IUPAC Name

2-fluoro-N-(3-propan-2-yloxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11(2)20-13-7-5-6-12(10-13)18-16(19)14-8-3-4-9-15(14)17/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLIKGNYWUNXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2,3-Difluorophenyl)-2-fluorobenzamide ()

  • Structure : Features two fluorine atoms on the aniline ring (2,3-positions) and one fluorine on the benzamide.
  • Hydrogen Bonding : Exhibits F···H-N and MeO···H-N interactions, which influence crystal packing and solubility .
  • Biological Relevance : Fluorine atoms enhance metabolic stability and binding affinity through electron-withdrawing effects.

3-Fluoro-N-(2-fluorophenyl)benzamide ()

  • Structure : Fluorine at the 3-position of the benzamide and 2-position of the aniline.
  • Molecular Weight : 233.22 g/mol, lighter than Flutolanil (M.W. 323.3 g/mol) due to the absence of the isopropoxy group.

2-Fluoro-N-(1,3-thiazol-2-yl)benzamide ()

  • Structure : Replaces the isopropoxyphenyl group with a thiazole ring.
  • Hydrogen Bonding : N—H⋯N and C—H⋯O interactions form R₂²(8) chains, contrasting with Flutolanil’s N—H⋯O/C—H⋯π network.
  • Biological Activity : Thiazole derivatives are explored as anticancer agents, highlighting functional versatility compared to Flutolanil’s fungicidal role .

Functional Group Modifications

2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide ()

  • Structure : Hydroxyl group at the 2-position and trifluoromethyl (-CF₃) at the 3-position.
  • Reactivity : The hydroxyl group increases acidity, enabling hydrazone formation, while -CF₃ enhances lipophilicity .
  • Applications : Explored for antimicrobial activity, diverging from Flutolanil’s agricultural focus.

(E)-2-Fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)benzamide ()

  • Structure: Incorporates a hydroxyamino-propenoyl group and phthalazinone moiety.
  • Biological Activity : Dual HDAC/PARP inhibitor with anticancer properties (IC₅₀ values in nM range), demonstrating how structural complexity enables multifunctionality .

2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide ()

  • Structure : Pyrazole ring replaces the isopropoxyphenyl group.
  • Applications : Pyrazole derivatives are common in drug design due to their metabolic stability and hydrogen-bonding capacity.

Physicochemical and Crystallographic Properties

Compound Molecular Weight (g/mol) Key Substituents Hydrogen Bonding Biological Activity
Flutolanil 323.3 2-F, 3-isopropoxy N—H⋯O, C—H⋯π Fungicide
N-(2,3-Difluorophenyl)-2-fluorobenzamide 252.2 2,3-diF, 2-F F⋯H-N, MeO⋯H-N Research compound
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide 236.2 Thiazole ring N—H⋯N, C—H⋯O Anticancer research
2-Hydroxy-N-(3-CF₃-phenyl)benzamide 299.2 2-OH, 3-CF₃ O—H⋯O (hypothesized) Antimicrobial research

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-fluoro-N-(3-isopropoxyphenyl)benzamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Coupling of 3-isopropoxyaniline with a fluorinated benzoyl chloride derivative under Schotten-Baumann conditions.
  • Step 2 : Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient.
  • Critical Parameters : Reaction temperature (0–5°C for amidation), solvent choice (e.g., dichloromethane for solubility), and stoichiometric control to minimize byproducts .
  • Validation : Final product purity is confirmed by HPLC (>98%) and NMR spectroscopy (e.g., absence of unreacted amine protons at δ 5.2 ppm) .

Q. How is the structural integrity of 2-fluoro-N-(3-isopropoxyphenyl)benzamide confirmed?

Key techniques include:

  • X-ray Crystallography : Resolves bond angles and dihedral angles between the benzamide and isopropoxyphenyl moieties (e.g., C=O···H-N hydrogen bonding) .
  • NMR Spectroscopy : Distinct signals for fluorine (¹⁹F NMR, δ -110 to -120 ppm) and isopropoxy methyl groups (¹H NMR, δ 1.2–1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 302.1294) .

Q. What physicochemical properties are critical for experimental design involving this compound?

  • Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as solvents for biological assays .
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions requires storage at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of 2-fluoro-N-(3-isopropoxyphenyl)benzamide?

  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to accelerate amidation kinetics .
  • Solvent Optimization : Switching from THF to DMF improves solubility of intermediates, reducing reaction time by 30% .
  • Byproduct Mitigation : Recrystallization from ethanol/water mixtures enhances purity (>99.5%) .

Q. What strategies are used to investigate the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values for kinase inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during ligand-receptor binding .
  • Molecular Dynamics Simulations : Predicts binding poses in active sites (e.g., using AutoDock Vina) .

Q. How should researchers address contradictions in reported biological activity data?

  • Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., IC50 variability in HeLa vs. HEK293 cells) .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) to identify outliers .

Q. What structural modifications enhance the compound’s pharmacological profile?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF3) at the benzamide para-position improves metabolic stability .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with activity .

Q. How is degradation profiling performed under stressed conditions?

  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) or oxidative agents (H2O2), followed by HPLC-MS to identify breakdown products (e.g., hydrolyzed benzamide at m/z 180.0652) .

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